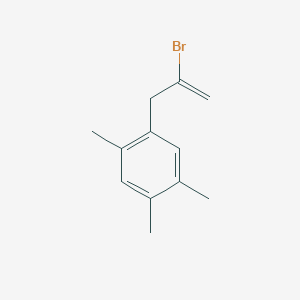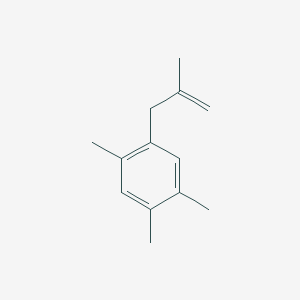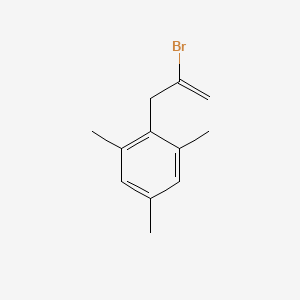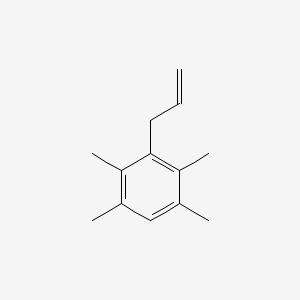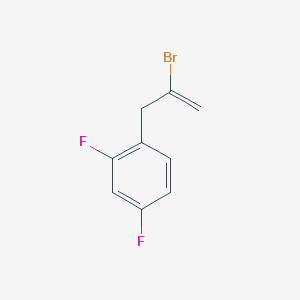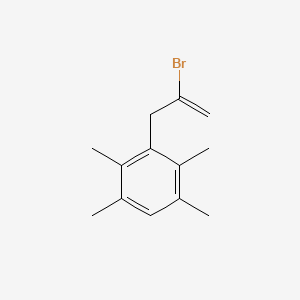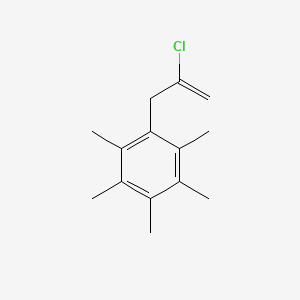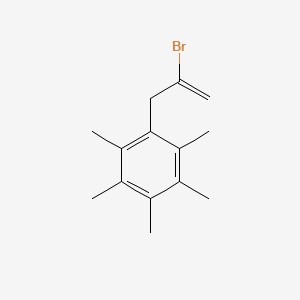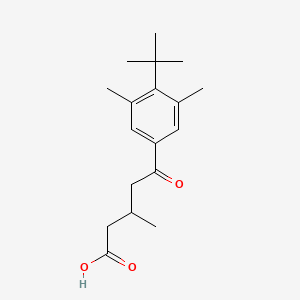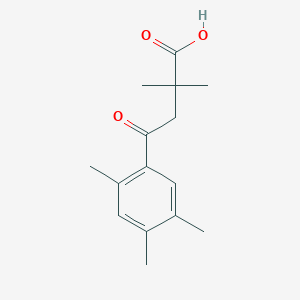
2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene
Descripción general
Descripción
2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene, also known as geranyl methyl ether, is a natural compound that is commonly found in various plants. This compound has been widely studied for its potential applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Geranyl methyl ether has been studied for its potential applications in various fields. In the field of chemistry, it has been used as a starting material for the synthesis of other compounds. In the field of biology, it has been studied for its potential anti-inflammatory, anti-tumor, and anti-microbial properties. In the field of medicine, it has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene methyl ether is not fully understood. However, studies have shown that it may exert its biological effects through various pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to modulate the expression of genes involved in oxidative stress and cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound methyl ether has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene methyl ether in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene methyl ether. One direction is to investigate its potential use in the treatment of various diseases. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to investigate the synthesis of new compounds based on the structure of this compound methyl ether. Overall, the study of this compound methyl ether has the potential to lead to new insights and discoveries in various fields of research.
Propiedades
IUPAC Name |
1,2,3,4,5-pentamethyl-6-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-9(2)8-15-13(6)11(4)10(3)12(5)14(15)7/h1,8H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPAOGHOUWAWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



